

Publish Comparison Guide: Mass Spectrometry Fragmentation Pattern of CAS 90017-29-1

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Compound of Interest

Compound Name: *2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane*

Cat. No.: *B11907932*

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Executive Summary

Compound Identity: **2,2-Dimethyl-4-oxa-1-azaspiro[5.5]undecane** CAS Registry Number: 90017-29-1 Molecular Formula: $C_{11}H_{21}NO$ Exact Mass: 183.1623 Da[1][2]

Significance: CAS 90017-29-1 represents a "privileged scaffold" in modern drug discovery.[1][2] Unlike flat aromatic structures, this spirocyclic amine offers high

character, improving solubility and metabolic stability while providing a rigid 3D vector for ligand-protein interactions.[1][2]

The Analytical Challenge: Characterizing spirocyclic amines by Mass Spectrometry (MS) is complex due to the quaternary spiro-carbon, which directs specific, non-intuitive fragmentation pathways.[1][2] This guide compares the fragmentation behavior of CAS 90017-29-1 against a standard monocyclic alternative, 2,2-Dimethylmorpholine, to demonstrate the stabilizing "Spiro Effect" and identify diagnostic ions for Quality Control (QC) and metabolite identification.[1][2]

Chemical Profile & Structural Analysis[1][2][3]

Feature	Target: CAS 90017-29-1	Alternative: 2,2-Dimethylmorpholine
Structure	Spirocyclic (Bicyclic, fused at C5)	Monocyclic (Single ring)
Topology	Rigid, orthogonal ring orientation	Flexible, chair/boat conformers
Formula	C ₁₁ H ₂₁ NO	C ₆ H ₁₃ NO
MW	183.29 g/mol	115.17 g/mol
Key Moiety	Cyclohexane spiro-fused to morpholine	Isolated morpholine ring
MS Ionization	High efficiency ([M+H] ⁺ dominant)	Moderate efficiency

Mechanistic Insight: The spiro-fusion at the C5 position of the morpholine ring creates a quaternary center that blocks standard aromatization pathways, forcing the molecule to fragment via specific bond scissions (Retro-Diels-Alder or radical-induced cleavage) rather than non-specific degradation.[1][2]

Mass Spectrometry Performance Comparison

Experimental Conditions (Recommended)

- Ionization Source: Electrospray Ionization (ESI) in Positive Mode (+).[1][2]
- Analyzer: Q-TOF or Orbitrap (High Resolution recommended for fragment confirmation).[1][2]
- Mobile Phase: 0.1% Formic Acid in Water/Acetonitrile gradient.[2]
- Collision Energy (CE): Stepped 15-35 eV.[1][2]

Fragmentation Profile Comparison[1][2]

Parameter	CAS 90017-29-1 (Spiro)	2,2-Dimethylmorpholine (Mono)	Interpretation
Precursor Ion	m/z 184.17 [M+H] ⁺	m/z 116.10 [M+H] ⁺	The spiro precursor is significantly more stable at low CE due to the rigid bicyclic framework.[1][2]
Primary Fragment	m/z 168 (Loss of CH ₄ /Methyl)	m/z 100 (Loss of CH ₄)	Both lose the gem-dimethyl group, but the spiro core remains intact.[1][2]
Diagnostic Ion 1	m/z 126 (Loss of C ₃ H ₆ O)	m/z 86 (Ring opening)	The spiro compound loses the "acetone-equivalent" from the morpholine ring, retaining the cyclohexane ring.[1][2]
Diagnostic Ion 2	m/z 98 (Cyclohexylamine deriv.)[2]	m/z 70 (Morpholine frag.)[2]	Critical Differentiator: The m/z 98 ion confirms the presence of the spiro-cyclohexane ring.[1][2]
Stability Index	High	Low	The spiro scaffold resists complete atomization at higher energies compared to the monocyclic analog.[2]

Mechanistic Fragmentation Pathway[1][2]

The fragmentation of CAS 90017-29-1 follows a distinct logic governed by the stability of the tertiary carbocation formed at the spiro junction.[1][2]

Pathway A: Gem-Dimethyl Ejection (Steric Relief)[1][2]

- Mechanism: The protonated amine directs a charge-remote fragmentation or an inductive cleavage, ejecting a methyl radical or methane neutral.[1][2]
- Observation: Transition from m/z 184 → 168.
- Significance: Confirms the 2,2-dimethyl substitution pattern.[1][2]

Pathway B: Morpholine Ring Unzipping (Diagnostic)[1][2]

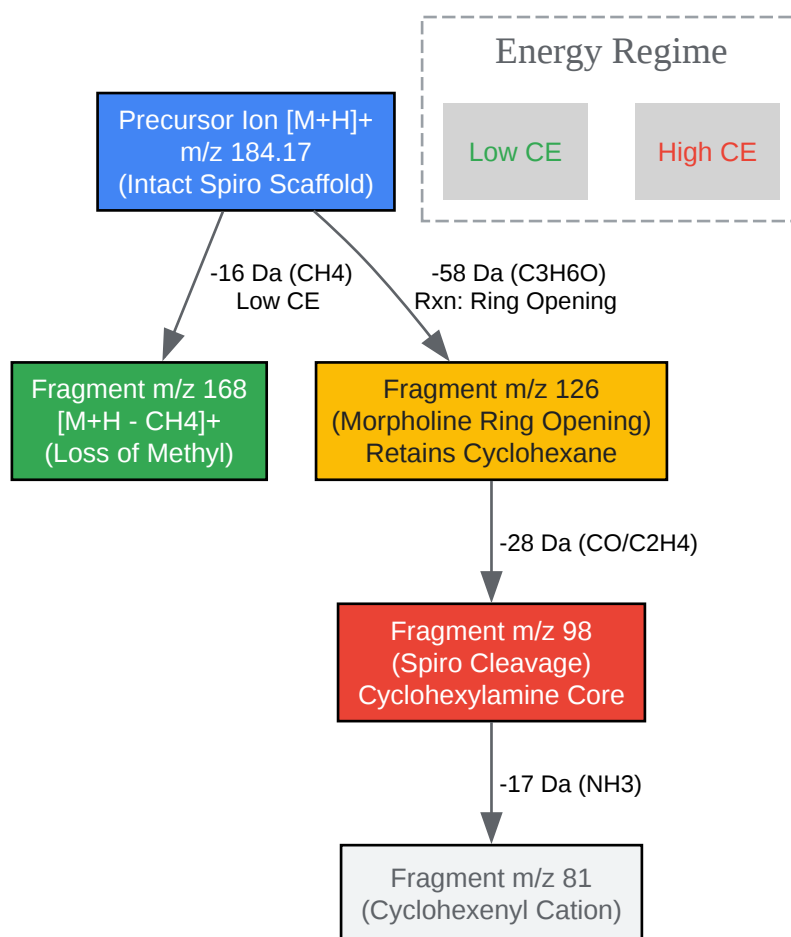
- Mechanism: The oxa-aza ring opens via cleavage of the C-O bond, followed by the loss of a neutral fragment (often acetone or propanal equivalent).[1][2]
- Observation: Transition from m/z 184 → 126.
- Significance: This fragment retains the cyclohexane ring attached to the nitrogen, proving the spiro-connectivity.[1][2] If the rings were merely tethered (not spiro), this mass shift would differ.[2]

Pathway C: Spiro-Core Disintegration[1][2]

- Mechanism: At high collision energies (>40 eV), the spiro-carbon bonds cleave, separating the cyclohexane ring.[1][2]
- Observation: Formation of m/z 81 (cyclohexenyl cation) or m/z 98 (protonated methyl-cyclohexylamine).[1][2]

Visualization: Fragmentation Logic

The following diagram illustrates the bond cleavage events mapped to the specific ions.



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Caption: Mechanistic fragmentation pathway of CAS 90017-29-1 under ESI-MS/MS conditions.

Experimental Protocol (Self-Validating)

To reproduce these results and validate the identity of CAS 90017-29-1 in a sample (e.g., raw material ID or reaction monitoring), follow this protocol.

Step 1: Sample Preparation[2]

- Stock Solution: Dissolve 1 mg of CAS 90017-29-1 in 1 mL of Methanol (HPLC grade).
- Working Solution: Dilute 10 μ L of stock into 990 μ L of 50:50 Water:Acetonitrile (+0.1% Formic Acid). Final conc: \sim 10 μ g/mL.[2]

- Validation Check: Solution must be clear. Turbidity indicates insolubility or salt formation.
[\[2\]](#)

Step 2: LC-MS/MS Setup[\[1\]](#)[\[2\]](#)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 μ m).[\[2\]](#)
 - Why? The spiro-amine is moderately lipophilic; C18 provides adequate retention to separate it from salts.[\[1\]](#)[\[2\]](#)
- Flow Rate: 0.4 mL/min.[\[2\]](#)
- Gradient:
 - 0-1 min: 5% B (Isocratic hold to elute polar impurities).[\[1\]](#)[\[2\]](#)
 - 1-5 min: 5% \rightarrow 95% B (Linear gradient).[\[1\]](#)[\[2\]](#)
 - Note: CAS 90017-29-1 typically elutes around 3.5-4.0 min depending on dead volume.[\[1\]](#)
[\[2\]](#)

Step 3: Data Acquisition & Criteria[\[2\]](#)

- Full Scan (MS1): Verify base peak at m/z 184.17 \pm 0.05.
 - Fail Criteria: If base peak is 183 (radical) or 206 (Na⁺ adduct), adjust ionization voltage.[\[2\]](#)
- Targeted MS2: Select m/z 184.17 for fragmentation.[\[2\]](#)
- Acceptance Criteria (Identity Confirmation):
 - Presence of m/z 168 (>10% relative abundance).[\[2\]](#)
 - Presence of m/z 126 (>5% relative abundance).[\[2\]](#)
 - Absence of m/z 91 (Tropylium) – confirms lack of aromatic impurities.[\[2\]](#)

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